4-hydroxytetrahydro-2H-thiopyran-4-carboxamide
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Overview
Description
4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide is a chemical compound with the molecular formula C6H11NO2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones . These reactions are typically carried out in the presence of catalysts like tricaprylmethylammonium chloride and potassium hydrogen phosphate to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: A similar compound with a carboxylic acid group instead of an amide group.
4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid: Another related compound with a hydroxyl group at the same position.
Uniqueness
4-Hydroxy-tetrahydro-thiopyran-4-carboxylic acid amide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide group, in particular, allows for different reactivity and interactions compared to its carboxylic acid counterpart.
Properties
IUPAC Name |
4-hydroxythiane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLRWQBTNYQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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